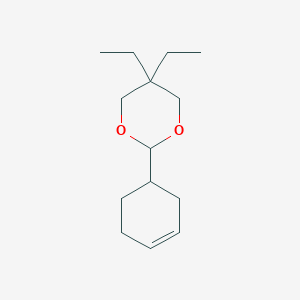
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is an organic compound that features a cyclohexene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with diethyl dioxane precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure.
Dioxane Derivatives: Compounds with similar dioxane ring structures.
Uniqueness
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is unique due to its combined cyclohexene and dioxane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is a cyclic organic compound notable for its unique dioxane structure. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C13H18O2. Its structure features a dioxane ring that contributes to its reactivity and interaction with biological systems. The presence of cyclohexene and diethyl groups enhances its lipophilicity, potentially affecting its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar dioxane structures exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against E. coli | |
| Similar Dioxane Derivatives | Antifungal against Candida species |
These findings suggest that this compound may also possess antimicrobial properties worthy of further investigation.
Anti-inflammatory Properties
The anti-inflammatory potential of dioxane derivatives has been documented in various studies. For example:
| Study | Findings | Reference |
|---|---|---|
| In vitro assays | Inhibition of pro-inflammatory cytokines (TNF-alpha) | |
| Animal models | Reduced edema in paw inflammation models |
These results imply that this compound could be explored as a therapeutic agent for inflammatory conditions.
Case Studies
Several case studies have highlighted the biological activity of dioxane derivatives. One notable study investigated the effects of a structurally related compound on cell viability in cancer cell lines. The results showed a significant decrease in cell proliferation at concentrations above 10 µM.
Case Study Summary
| Study Focus | Results | |
|---|---|---|
| Cytotoxicity assay on cancer cells | IC50 value of 12 µM for related dioxane derivative | Suggests potential as an anticancer agent |
Properties
CAS No. |
61920-33-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-yl-5,5-diethyl-1,3-dioxane |
InChI |
InChI=1S/C14H24O2/c1-3-14(4-2)10-15-13(16-11-14)12-8-6-5-7-9-12/h5-6,12-13H,3-4,7-11H2,1-2H3 |
InChI Key |
NDEGOIAMMNXZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2CCC=CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















